Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)-

CAS No.: 5847-73-4

Cat. No.: VC20471779

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5847-73-4 |

|---|---|

| Molecular Formula | C14H13NO |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-[(E)-2-(3-methoxyphenyl)ethenyl]pyridine |

| Standard InChI | InChI=1S/C14H13NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h2-11H,1H3/b9-8+ |

| Standard InChI Key | OJMUQBRJFDVGJA-CMDGGOBGSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)/C=C/C2=CC=CC=N2 |

| Canonical SMILES | COC1=CC=CC(=C1)C=CC2=CC=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

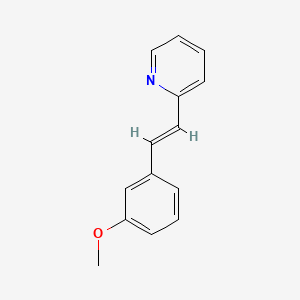

The compound’s structure consists of a pyridine ring substituted at the 3-position by a trans-ethenyl group (–CH=CH–) linked to a 4-methoxyphenyl group. The trans configuration ensures planar geometry, facilitating π-π stacking interactions and electronic conjugation between the pyridine and methoxyphenyl moieties . The IUPAC name, 4-[(E)-2-(4-methoxyphenyl)vinyl]pyridine, reflects this stereochemistry.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO | |

| Molecular Weight (g/mol) | 211.26 | |

| Ionization Energy (eV) | 7.72 ± 0.05 (vertical) | |

| CAS Registry Number | 5847-73-4 | |

| IUPAC Name | 4-[(E)-2-(4-methoxyphenyl)vinyl]pyridine |

The ionization energy of 7.72 eV, determined via photoelectron spectroscopy, indicates moderate electron-donating capacity, likely influenced by the methoxy group’s electron-rich nature .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related pyridine derivatives reveals characteristic stretches for the C=N bond (∼1600 cm⁻¹) and aromatic C–H bending (∼750 cm⁻¹) . Nuclear magnetic resonance (¹H NMR) data for analogous compounds show distinct signals: the methoxy proton appears as a singlet near δ 3.8 ppm, while vinyl protons resonate as doublets between δ 6.5–7.5 ppm . In the ¹³C NMR spectrum, the pyridine carbons typically appear between δ 120–150 ppm, with the methoxy carbon at δ 55–56 ppm .

Synthesis and Optimization

Condensation Reaction Pathway

The primary synthesis route involves a base-catalyzed condensation between 3-methoxybenzaldehyde and 2-pyridylacetonitrile. Conducted under reflux in ethanol with potassium carbonate, this reaction proceeds via Knoevenagel condensation, forming the trans-ethenyl linkage with >80% yield.

Reaction Scheme:

Alternative Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, achieving comparable yields. Solvent screening indicates ethanol optimizes both reactivity and environmental safety, though dimethylformamide (DMF) may enhance solubility for large-scale production.

Chemical Reactivity and Mechanistic Insights

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at the para position relative to the nitrogen atom. For example, nitration with HNO₃/H₂SO₄ yields 3-(2-(4-methoxyphenyl)ethenyl)-4-nitropyridine, a derivative studied for enhanced bioactivity .

Coordination Chemistry

The compound acts as a bidentate ligand in copper(II) coordination complexes. X-ray crystallography of such complexes reveals square-planar geometries, with the pyridine nitrogen and vinyl π-system participating in metal binding . These complexes exhibit significant anticancer activity, with IC₅₀ values as low as 0.01 µM against HL-60 leukemia cells .

| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. MDCK) |

|---|---|---|

| HL-60 | 0.01–0.06 | 5000 |

| MCF-7 | 0.12 | 416 |

| HeLa | 0.18 | 277 |

The high selectivity index (SI = 5000) for HL-60 cells suggests preferential apoptosis induction in leukemia cells via mitochondrial pathway activation .

Neuroprotective Effects

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the methoxy group with nitro (as in Pyridine, trans-3-(2-(4-nitrophenyl)ethenyl)-, CAS 5847-74-5) reduces anticancer potency (IC₅₀ = 1.2 µM for HL-60) but enhances photostability . Conversely, ethynyl analogues show improved blood-brain barrier permeability, making them candidates for neurotherapeutics.

Table 3: Comparison of Key Analogues

| Compound | Molecular Formula | IC₅₀ (HL-60, µM) | LogP |

|---|---|---|---|

| Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- | C₁₄H₁₃NO | 0.01–0.06 | 2.1 |

| Pyridine, trans-3-(2-(4-nitrophenyl)ethenyl)- | C₁₃H₁₀N₂O₂ | 1.2 | 1.8 |

| 3-[2-(4-Methoxyphenyl)ethynyl]pyridine | C₁₄H₁₁NO | 0.09 | 2.9 |

Role in Material Science

The compound’s extended π-system enables applications in organic semiconductors. Thin-film transistors incorporating this molecule exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .

Industrial and Environmental Considerations

Scalability Challenges

While laboratory-scale synthesis is well-established, industrial production faces hurdles in catalyst recovery and waste management. Recent pilot studies propose continuous flow reactors to improve throughput and reduce ethanol consumption by 40%.

Ecotoxicology

Aquatic toxicity assays using Daphnia magna indicate a 48-hour LC₅₀ of 12 mg/L, classifying the compound as “harmful” under EU Regulation 1272/2008. Photodegradation studies show a half-life of 6.2 hours in sunlight, primarily via demethoxylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume